molecular formula C7H4ClN3O2 B8725900 2-Azido-4-chlorobenzoic acid

2-Azido-4-chlorobenzoic acid

Cat. No.: B8725900
M. Wt: 197.58 g/mol
InChI Key: OSFRBLXXVMPYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-4-chlorobenzoic acid is a high-value, multifunctional aromatic building block specifically designed for advanced organic synthesis and pharmaceutical research. This compound integrates both an azide group and a carboxylic acid functional group on a chlorinated benzene ring, providing three distinct sites for chemical modification and conjugation. Its primary research application is as a key chemical intermediate in the synthesis of novel therapeutic agents. Peer-reviewed literature demonstrates its specific use in the development of benzodiazepinedione-based inhibitors targeting Clostridium difficile toxin B, a major cause of antibiotic-associated diarrhea . The presence of the azide group makes it a crucial precursor for click chemistry reactions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the efficient synthesis of complex heterocyclic systems like quinazolinones which are of significant pharmacological interest . The carboxylic acid allows for further derivatization into esters, amides, or acid chlorides, while the chlorine atom offers a handle for metal-catalyzed cross-coupling reactions. Supplied with a minimum purity of 97%, this product is intended for research and development purposes in laboratory settings only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use and adhere to all safe laboratory practices for handling azide compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-azido-4-chlorobenzoic acid

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-5(7(12)13)6(3-4)10-11-9/h1-3H,(H,12,13)

InChI Key

OSFRBLXXVMPYEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=[N+]=[N-])C(=O)O

Origin of Product

United States

Advanced Synthetic Pathways to 2 Azido 4 Chlorobenzoic Acid

Strategies for Introducing the Azido (B1232118) Moiety onto Chlorobenzoic Acid Scaffolds

The direct introduction of an azide (B81097) group onto the aromatic ring of chlorobenzoic acid derivatives is a common and effective strategy. This can be accomplished through several methods, each with its own advantages and specific applications.

Diazotization-Azide Displacement Reactions from Aminobenzoic Acid Precursors

A traditional and widely used method for the synthesis of aryl azides is the diazotization of the corresponding anilines, followed by treatment with sodium azide. researchgate.net This two-step process begins with the conversion of an amino group to a diazonium salt, which is then displaced by an azide ion.

In the context of 2-azido-4-chlorobenzoic acid, the precursor is 2-amino-4-chlorobenzoic acid. The synthesis involves dissolving the aminobenzoic acid in an acidic solution, typically hydrochloric acid, and treating it with sodium nitrite (B80452) at low temperatures (0-5 °C) to form the diazonium salt. doi.org This intermediate is then reacted with sodium azide to yield the final product, this compound. doi.org A study reported achieving a yield of 87% for this reaction. doi.org

The mechanism of the reaction between the diazonium salt and the azide ion is thought to proceed through a stepwise pathway involving an acyclic zwitterionic intermediate. diva-portal.org This understanding is crucial for optimizing reaction conditions and improving yields, particularly when dealing with radioactive labeling. diva-portal.org

Table 1: Diazotization-Azide Displacement Reaction

Precursor Reagents Key Conditions Product Yield
2-Amino-4-chlorobenzoic acid 1. HCl, NaNO₂2. NaN₃ 0 °C This compound 87% doi.org

This table summarizes the key components and outcome of the diazotization-azide displacement reaction for the synthesis of this compound.

Nucleophilic Aromatic Substitution Approaches for Azide Incorporation

Nucleophilic aromatic substitution (SNAr) offers an alternative route for introducing an azide group. nih.gov This method involves the reaction of an activated aryl halide with sodium azide. The aromatic ring must be rendered electron-poor by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, this would conceptually involve the displacement of a suitable leaving group on a dichlorobenzoic acid derivative. However, the presence of electron-donating groups can hinder this reaction. nih.gov The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com While less common for this specific compound compared to diazotization, SNAr remains a viable strategy for the synthesis of various aryl azides. nih.govscience.gov

Alternative Synthetic Routes to Aryl Azides Applicable to this compound

Recent advancements have led to the development of alternative methods for aryl azide synthesis. Copper-catalyzed cross-coupling reactions of aryl halides with sodium azide have emerged as a promising approach, sometimes eliminating the need for a base or ligand. nih.gov Other methods include the reaction of aryl boronic acids with an azide source. nih.gov Additionally, photolysis of aryl azides can be modulated, for instance, by using cucurbit[n]urils, to control reaction pathways. kit.edu While not explicitly reported for this compound, these newer methods could potentially be adapted for its synthesis.

Synthesis of Key Precursors to this compound

The successful synthesis of this compound is heavily reliant on the availability and purity of its precursors. The primary precursors are derivatives of 2-chlorobenzoic acid and, more directly, 2-amino-4-chlorobenzoic acid.

Derivatization of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid serves as a fundamental starting material. It can be prepared by the oxidation of 2-chlorotoluene (B165313) or the hydrolysis of α,α,α-trichloro-2-toluene. chemicalbook.com Further derivatization of 2-chlorobenzoic acid is often necessary to introduce the amino group required for the diazotization reaction. This can involve nitration followed by reduction. The carboxylic acid group on 2-chlorobenzoic acid can also be derivatized to form esters or amides for specific synthetic strategies. colostate.edu Copper-catalyzed amination reactions of 2-chlorobenzoic acids with aniline (B41778) derivatives have also been developed. researchgate.net

Approaches to 2-Amino-4-chlorobenzoic Acid Derivatives

2-Amino-4-chlorobenzoic acid, also known as 4-chloroanthranilic acid, is the most direct precursor for the synthesis of this compound via diazotization. biosynth.comsigmaaldrich.com It is a versatile building block in its own right. biosynth.com One common synthetic route to 2-amino-4-chlorobenzoic acid involves the reduction of a corresponding nitro compound, such as 4-chloro-2-nitrobenzoic acid. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like Raney nickel. chemicalbook.com

Table 2: Synthesis of 2-Amino-4-chlorobenzoic Acid

Precursor Reagents Key Conditions Product Yield
5-Chloro-2-nitrobenzoic acid H₂, Raney Nickel, Ethanol (B145695) Room temperature, overnight 2-Amino-5-chlorobenzoic acid 96% chemicalbook.com

This table illustrates a common method for the synthesis of a key aminobenzoic acid precursor. Note that this example shows the synthesis of the 5-chloro isomer, but similar principles apply to the 4-chloro isomer.

Optimization of Synthetic Methodologies for this compound

The optimization of the synthesis of this compound focuses on improving yield, purity, and reaction efficiency while ensuring safety. Key parameters that are often adjusted include reaction temperature, solvent, and the role of catalysts.

Temperature and Solvent Effects:

The initial diazotization step is highly temperature-sensitive and is consistently performed at 0°C to prevent the unstable diazonium salt from decomposing. doi.org For the azidation step, while the standard procedure uses water, the choice of solvent can be critical in similar azidation reactions. For instance, in the synthesis of other aryl azides, dimethylformamide (DMF) has been shown to be an optimal solvent due to its high polarity and ability to solubilize sodium azide, leading to higher conversion rates compared to solvents like ethanol or acetonitrile (B52724) where azide solubility is limited. However, elevated temperatures (90–100°C), sometimes used to improve reaction rates in other cases, must be carefully controlled to prevent the thermal decomposition of the azide group.

Catalytic Enhancements:

To improve the efficiency of the azidation step, phase-transfer catalysts can be employed. In related nucleophilic azidation reactions, the addition of tetrabutylammonium (B224687) bromide (TBAB) has been shown to significantly increase yields. The catalyst facilitates the transfer of the azide ion from the aqueous or solid phase to the organic phase where the reaction occurs. This approach could potentially increase the yield and reduce the reaction time for the synthesis of this compound.

Process Optimization Strategies:

Modern optimization strategies often involve a systematic approach such as Design of Experiments (DoE). acs.org This methodology allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, reagent stoichiometry, reaction time) to identify the optimal conditions for achieving the highest yield and purity. acs.org For instance, a systematic optimization might explore the precise molar equivalents of sodium nitrite and sodium azide relative to the starting 2-amino-4-chlorobenzoic acid to minimize side reactions and maximize product formation.

The following tables illustrate how reaction parameters can be varied and their potential impact on the synthesis.

Table 1: Optimization of Reagent Stoichiometry

Parameter Variation Observed Effect on Yield
Sodium Nitrite (eq.) 1.0 - 1.5 Increasing equivalents may improve diazotization up to a point, beyond which side reactions can occur.

Table 2: Impact of Reaction Conditions

Parameter Variation Observed Effect
Temperature 0°C vs. Room Temp. Lower temperature is critical for diazonium salt stability. doi.org
Solvent Water vs. DMF/Water DMF could enhance NaN₃ solubility, potentially increasing reaction rate.

By systematically fine-tuning these parameters, the synthesis of this compound can be made more efficient, robust, and scalable.

Elucidating the Reactivity Profile and Transformative Potential of 2 Azido 4 Chlorobenzoic Acid

Reactions Governed by the Azido (B1232118) Functional Group

The azide (B81097) moiety is the primary center of reactivity in 2-Azido-4-chlorobenzoic acid, participating in a range of transformations, most notably 1,3-dipolar cycloadditions and nitrogen extrusion reactions to form highly reactive nitrenes.

1,3-Dipolar Cycloadditions: Click Chemistry Applications

The azide group is a quintessential component in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org The 1,3-dipolar cycloaddition of azides with alkynes to form 1,2,3-triazoles is a cornerstone of this chemical philosophy. organic-chemistry.orgfrontiersin.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction typically utilizes a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to activate a terminal alkyne for cycloaddition with an azide. nih.govbeilstein-journals.org The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and demonstrates a broad substrate scope. beilstein-journals.orgresearchgate.net

In the context of this compound, the CuAAC reaction provides a straightforward route to a variety of triazole-containing aromatic compounds. For instance, its reaction with various terminal alkynes in the presence of a copper(I) catalyst would yield the corresponding 1-(2-carboxy-5-chlorophenyl)-4-substituted-1H-1,2,3-triazoles. This methodology has been employed to synthesize a library of 1,2,3-triazole derivatives with potential biological activities. lookchem.commdpi.compeerj.com The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, ensuring high regioselectivity. nih.gov

Table 1: Examples of CuAAC Reactions

Reactant 1 Reactant 2 (Alkyne) Catalyst Product
This compound Phenylacetylene Cu(I) 1-(2-carboxy-5-chlorophenyl)-4-phenyl-1H-1,2,3-triazole
This compound Propargyl alcohol Cu(I) 1-(2-carboxy-5-chlorophenyl)-4-(hydroxymethyl)-1H-1,2,3-triazole

This table presents hypothetical examples based on established CuAAC methodology.

To circumvent the potential cytotoxicity associated with the copper catalyst in biological systems, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. wikipedia.orgbldpharm.com This "copper-free" click chemistry utilizes strained cyclooctynes, which possess a high degree of ring strain that significantly lowers the activation energy for the cycloaddition with azides. wikipedia.orgpitt.edu This allows the reaction to proceed readily at physiological temperatures without the need for a catalyst. nih.gov

Derivatives of this compound can be employed in SPAAC for applications in bioorthogonal chemistry, such as the labeling of biomolecules in living cells. wikipedia.orgmedchemexpress.com For example, after converting the carboxylic acid to a suitable reactive group, the molecule could be attached to a biological target. Subsequent introduction of a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative, would result in the formation of a stable triazole linkage. bldpharm.comnih.gov The rate of SPAAC reactions can be influenced by the structure of the cyclooctyne (B158145) and the electronic properties of the azide. rsc.orgresearchgate.netchemrxiv.org

Table 2: Common Strained Alkynes Used in SPAAC

Alkyne Abbreviation Key Features
Dibenzocyclooctyne DBCO High reactivity, commercially available. bldpharm.com
Bicyclo[6.1.0]nonyne BCN Smaller size, good reactivity. bldpharm.com

Nitrogen Extrusion Reactions: Nitrene Generation

Upon thermal or photolytic stimulation, aryl azides can undergo extrusion of a molecule of dinitrogen (N₂) to generate a highly reactive intermediate known as a nitrene. egyankosh.ac.inwikipedia.orgresearchgate.net These nitrenes are electron-deficient species that can participate in a variety of subsequent reactions.

Heating this compound can lead to the formation of the corresponding 2-carboxy-5-chlorophenylnitrene. The reactivity of this nitrene is dictated by its spin state (singlet or triplet) and the reaction environment. semanticscholar.org In the absence of trapping agents, aryl nitrenes can undergo a variety of transformations, including intramolecular cyclization. For 2-azidobenzoic acids, thermal decomposition can lead to the formation of 2,1-benzisoxazol-3(1H)-ones through intramolecular cyclization of the singlet nitrene, where the nitrene oxygen attacks the carbonyl carbon. nih.govworktribe.com However, the thermolysis of o-azido-carbonyl compounds in inert solvents can also lead to the formation of polymeric materials. worktribe.com In some cases, intermolecular reactions can occur, leading to the formation of azo compounds. egyankosh.ac.in

It's important to note that the thermal decomposition of benzoic acid itself can occur at higher temperatures, leading to decarboxylation. researchgate.net This could be a competing pathway during the thermolysis of this compound.

Photolysis, the decomposition of a compound by light, provides an alternative method for generating nitrenes from azides, often under milder conditions than thermolysis. wikipedia.orgbeilstein-journals.orgd-nb.info Irradiation of this compound with UV light can generate the singlet 2-carboxy-5-chlorophenylnitrene. beilstein-journals.orgsciforum.net This reactive intermediate can then undergo several transformations. researchgate.net

One significant application of photolytic nitrene generation is in photoaffinity labeling. wikipedia.orgnih.gov A molecule like this compound can be designed to bind to a specific biological target. Upon photo-irradiation, the azide is converted to a highly reactive nitrene, which can then form a covalent bond with the target molecule, allowing for its identification and characterization. core.ac.uknih.gov

The photolysis of 2-azidobenzoic acids can also lead to ring expansion products. The initially formed singlet nitrene can rearrange to a didehydroazepine intermediate, which can then be trapped by nucleophiles present in the reaction medium. worktribe.combeilstein-journals.org For example, photolysis of 2-azidobenzoic acid derivatives in the presence of alcohols can yield 2-alkoxy-3H-azepines. rsc.org In the presence of water, 3H-azepin-2-one derivatives can be formed. sciforum.net The yields of these products can be influenced by the presence and concentration of nucleophilic additives. sciforum.net In some cases, photochemical cyclization of 2-azidobenzoic acids can lead to the formation of 2,1-benzisoxazol-3(1H)-ones. beilstein-journals.org

Reduction of the Azido Group to Amine Functionality

The reduction of the azido group in this compound to its corresponding amine, 2-amino-4-chlorobenzoic acid, is a fundamental transformation. This reaction is pivotal for the synthesis of various heterocyclic compounds and other complex organic molecules. A common method for this reduction involves catalytic hydrogenation. For instance, using hydrogen gas in the presence of a catalyst like Raney nickel in an ethanol (B145695) solvent can achieve high yields of the amino-acid product. chemicalbook.com Another approach involves using sodium borohydride (B1222165) in methanol (B129727) to reduce a related nitro compound, which suggests its potential applicability for the azido group as well. chemicalbook.com The resulting 2-amino-4-chlorobenzoic acid is a valuable starting material for synthesizing quinazolinones, which are known for a range of biological activities. researchgate.net

Staudinger Ligation and Aza-Wittig Reactions

The azido group of this compound is a versatile functional handle for various coupling reactions, notably the Staudinger ligation and the Aza-Wittig reaction.

The Staudinger ligation is a chemoselective reaction that forms a stable amide bond between an azide and a phosphine (B1218219). sigmaaldrich.comthermofisher.com The reaction proceeds through the formation of an aza-ylide intermediate, which then rearranges to form the amide. sigmaaldrich.comysu.am This bioorthogonal reaction is particularly useful for labeling biomolecules under mild, aqueous conditions without the need for a catalyst. nih.gov The reaction's high chemoselectivity allows it to proceed without interfering with most other functional groups found in biological systems. sigmaaldrich.com

The Aza-Wittig reaction involves the reaction of an iminophosphorane (aza-ylide), generated from an azide and a phosphine, with a carbonyl compound to form an imine. wikipedia.orgchemistry-reaction.com This reaction is analogous to the standard Wittig reaction. wikipedia.org An intramolecular variant of the Aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.orgscispace.com For example, a one-pot sequence involving a Staudinger reaction followed by an intramolecular Aza-Wittig reaction can be used to generate cyclic imines, which are precursors to various polyheterocyclic systems. mdpi.com

Reaction TypeKey ReactantsKey ProductNotable Features
Staudinger Ligation Azide, TriarylphosphineAmideBioorthogonal, high chemoselectivity, proceeds in aqueous media. sigmaaldrich.comthermofisher.com
Aza-Wittig Reaction Azide, Phosphine, Carbonyl CompoundImineForms C=N bonds, useful for synthesizing N-heterocycles. wikipedia.orgbeilstein-journals.org

Transformations Involving the Carboxylic Acid Moiety

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the hydroxyl group. masterorganicchemistry.comlibretexts.org To facilitate this, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride. libretexts.org This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride is highly reactive towards nucleophiles. libretexts.org

Common nucleophilic acyl substitution reactions include:

Esterification: Reaction with an alcohol, often under acidic conditions (Fischer esterification), yields an ester. libretexts.orgpressbooks.pub Microwave-assisted methods can improve the efficiency of this reaction for substituted benzoic acids. researchgate.net

Amide Formation: Reaction with an amine produces an amide. semanticscholar.org This can be achieved by first converting the carboxylic acid to an acyl chloride. semanticscholar.org

These reactions are fundamental in organic synthesis, allowing for the incorporation of the 2-azido-4-chlorobenzoyl moiety into a wide array of molecules. masterorganicchemistry.com

Curtius Rearrangement and Isocyanate Formation

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction provides a versatile route from carboxylic acids to isocyanates, which are valuable intermediates. nih.govrsc.org The carboxylic acid is first converted to an acyl azide, which can be achieved through its corresponding acyl chloride. organic-chemistry.org

The resulting isocyanate can then be trapped by various nucleophiles:

Reaction with water leads to an unstable carbamic acid, which decarboxylates to form a primary amine. wikipedia.orgbyjus.com

Reaction with an alcohol yields a carbamate. wikipedia.org

Reaction with an amine produces a urea (B33335) derivative. wikipedia.orgnih.gov

The Curtius rearrangement is known for proceeding with complete retention of the migrating group's configuration. wikipedia.org It is a powerful method for accessing amines and their derivatives from carboxylic acids under generally mild conditions. nih.govrsc.org

Reactivity of the Chloro Substituent in this compound

Nucleophilic Aromatic Substitution at the Chloro Position

The chloro substituent on the aromatic ring of this compound can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups, such as the azido and carboxylic acid groups, particularly when they are positioned ortho and para to the leaving group. libretexts.org

The generally accepted mechanism for SNAr involves two steps:

Addition of the nucleophile to the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the leaving group (chloride ion), which restores the aromaticity of the ring. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for related compounds)

Metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. eie.grwiley-vch.de The Suzuki-Miyaura coupling, which typically pairs an organoboron compound with an organic halide or triflate under palladium catalysis, is a prominent example. libretexts.org The general catalytic cycle involves oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the new bond and regenerate the catalyst. libretexts.org

While direct Suzuki coupling involving the C-Cl bond of this compound is not extensively documented in the literature, analysis of related compounds demonstrates the feasibility of such reactions with careful selection of conditions. The primary challenges include the inherent lower reactivity of aryl chlorides compared to bromides or iodides in the oxidative addition step and potential side reactions involving the azide and carboxylic acid functionalities. libretexts.org

Research on related azido-containing compounds has shown that the azide group can be compatible with Suzuki coupling conditions. A key study demonstrated the successful cross-coupling of o-azidoarylboronic acid pinacolate esters with various vinyl triflates. nih.gov This reaction proceeded in good yields, indicating that the azido group can remain intact without undergoing reduction or decomposition, which can sometimes occur in the presence of phosphine ligands. nih.gov The success of these reactions often relies on the use of specific catalyst systems, such as those combining Pd(OAc)₂ with bulky, electron-rich phosphine ligands like PCy₃. nih.gov

Table 1: Suzuki Cross-Coupling of an o-Azidoarylboronate with a Vinyl Triflate nih.gov

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(PPh₃)₄-Cs₂CO₃Dioxane72
2Pd(OAc)₂PCy₃Cs₂CO₃Dioxane83
3Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Dioxane75

This table summarizes the optimization of the Suzuki coupling between o-azidophenylboronic acid pinacolate and a vinyl triflate, showing the effectiveness of different palladium catalyst systems.

Furthermore, studies on the Suzuki coupling of aryl diazonium ions protected as triazabutadienes show that other nitrogen-rich functional groups can tolerate the reaction conditions, further suggesting the potential for developing protocols for azido-substituted substrates. nih.gov The application to this compound would require overcoming the hurdle of activating the C-Cl bond while preventing interference from the ortho-azido and carboxyl groups.

Synergistic and Antagonistic Effects of Multiple Functional Groups on Reactivity

The reactivity of this compound is governed by the combined electronic and steric influences of its three functional groups. These groups can act in concert (synergism) to promote specific transformations or in opposition (antagonism) to hinder others or create competing reaction pathways.

A prominent example of synergistic reactivity involves intramolecular cyclization, where the ortho-positioning of the azide and carboxylic acid groups facilitates the formation of new heterocyclic rings. For instance, this compound reacts with nitriles, such as benzyl (B1604629) nitrile, to form tetracyclic quinazoline (B50416) derivatives. nih.gov In this transformation, the azide and carboxylate functions work together to construct the Current time information in Bangalore, IN.doi.orgdoi.orgtriazolo[1,5-a]quinazoline-5-one core, a reaction that would not be possible if the groups were not positioned in proximity on the aromatic ring. nih.gov

Another manifestation of synergistic effects between azido and chloro functionalities has been observed in studies on the toxicity of sodium azide with chlorocatechols. doi.orgresearchgate.net These studies revealed that the two entities can react to form highly reactive azido-substituted chloro-O-semiquinone radical intermediates. doi.org This cooperative interaction leads to enhanced biological effects, underscoring a powerful, previously unrecognized synergistic mechanism between these functional groups. doi.orgresearchgate.net

Conversely, the functional groups can also exert antagonistic effects, leading to reduced reactivity or a lack of selectivity.

Steric Hindrance: The azido group at the C2 position can sterically hinder the approach of reagents to the adjacent carboxylic acid group. More significantly, it can impede the ortho-metalation or C-H activation directed by the carboxyl group at the C6 position. nih.gov Research on related substituted benzoic acids has shown that ortho-substituents can significantly slow down reaction rates and lower yields compared to their meta or para isomers. nih.gov

Competing Reaction Sites: The presence of three distinct reactive centers can lead to competition under a given set of reaction conditions. For example, conditions designed for a cross-coupling reaction at the C-Cl bond might inadvertently trigger the reduction of the azide to an amine or its decomposition to a nitrene, which could lead to cyclization or polymerization. worktribe.com Thermolysis of related o-azidobenzoic acids has been shown to yield polymeric materials, indicating that intermolecular reactions can dominate over desired intramolecular transformations. worktribe.com

Conflicting Electronic Effects: The electron-withdrawing nature of the chloro, azido, and carboxylic acid groups deactivates the aromatic ring toward electrophilic attack. While they activate the ring for nucleophilic aromatic substitution (NuAr), the position of the leaving group (the chloro at C4) is influenced by the deactivating effects of the ortho-azido and para-carboxyl groups, potentially complicating NuAr reactions. The poor solubility of related carboxylates like 4-chlorobenzoic acid has also been noted to hinder certain reactions, such as decarboxylative halogenation. acs.org

This complex interplay necessitates a nuanced approach to the synthetic utilization of this compound, where reaction conditions must be finely tuned to favor one desired pathway over other competing possibilities.

Strategic Applications of 2 Azido 4 Chlorobenzoic Acid As a Synthetic Building Block

Construction of Complex Organic Scaffolds via Click Chemistry

The azide (B81097) functional group of 2-azido-4-chlorobenzoic acid is particularly amenable to "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. This has made the compound a valuable tool in the construction of intricate molecular architectures.

Synthesis of Triazole-Containing Architectures

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the facile formation of 1,2,3-triazole rings from azides and terminal alkynes. nih.govorganic-chemistry.orgbeilstein-journals.org This reaction is noted for its high yields, broad scope, and the formation of stable, aromatic triazole products. nih.govorganic-chemistry.orgbeilstein-journals.org this compound is a readily available starting material for this transformation, allowing for the incorporation of a substituted phenyl ring into the resulting triazole-containing structure.

The resulting triazole products are more than just simple linkers; they can actively participate in biological interactions through hydrogen bonding and dipole moments. nih.gov This property has been exploited in the development of various biologically active compounds. For instance, derivatives of this compound have been used to synthesize novel fused 1,2,3-triazolo-benzodiazepine derivatives with potential anticonvulsant activity. lookchem.com The click chemistry approach has also been employed to create retinoic acid-triazolyl derivatives that have shown promise in promoting neuronal differentiation. lookchem.com

The versatility of the CuAAC reaction with this compound and its derivatives allows for the creation of a diverse library of triazole-containing compounds with potential applications in medicinal chemistry and materials science. nih.govbeilstein-journals.org

Integration into Bioorthogonal Labeling Systems

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. ru.nl The azide group of this compound is a key functional group in this field. nih.gov Azides can be incorporated into biomolecules, such as proteins and glycans, through metabolic labeling. nih.govacs.org

Once incorporated, the azide serves as a "handle" for chemical ligation with a probe molecule containing a complementary functional group, such as an alkyne. nih.gov This allows for the visualization and study of biomolecules within their native environment. nih.govacs.org The Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions are common bioorthogonal reactions used for this purpose. nih.govnih.govnih.gov

For example, azido (B1232118) sugars can be metabolically incorporated into cellular glycans and subsequently tagged with imaging probes or affinity tags via azide-specific reactions. nih.gov This enables the visualization of glycans in cells and the enrichment of specific glycoproteins for proteomic analysis. nih.gov Similarly, 2'-azido modified RNA can be fluorescently labeled using click chemistry, providing a powerful tool for studying RNA function and localization. nih.gov The use of this compound and its derivatives provides a means to introduce a specific chemical reporter into biological systems for subsequent analysis.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Beyond click chemistry, the reactive nature of the azide and carboxylic acid groups, along with the chlorine substituent, makes this compound a valuable precursor for a variety of heterocyclic compounds.

Access to Nitrogen-Containing Heterocycles

The thermal or photochemical decomposition of aryl azides, including this compound, can generate highly reactive nitrene intermediates. These intermediates can undergo various intramolecular reactions to form nitrogen-containing heterocycles. For instance, the thermolysis of o-azido-carbonyl compounds can lead to the formation of azepines, although in some cases, polymeric materials are the main products. worktribe.com

Furthermore, this compound can be used in condensation reactions to build fused heterocyclic systems. A notable example is its reaction with benzyl (B1604629) nitrile to form 7-chloro-3-phenyl- nih.govchemicalbook.comtriazolo[1,5-a]quinazolin-5-one, a tricyclic heterocyclic compound. nveo.orgnih.gov Quinazoline (B50416) and its derivatives are of significant interest due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govresearchgate.net The synthesis of such compounds often utilizes anthranilic acid derivatives as starting materials, and this compound serves as a useful synthon in this context. researchgate.net

The reaction of 2-halobenzamides with nitriles, catalyzed by a Lewis acid like copper, provides a convenient route to quinazolin-4(3H)-ones. researchgate.net This highlights the utility of the structural motifs present in this compound for the construction of these important heterocyclic scaffolds.

Formation of Other Fused Ring Systems

The strategic placement of functional groups in this compound allows for its participation in cyclization reactions to form various fused ring systems. For example, it can serve as a precursor for the synthesis of benzimidazo[1,2-c]quinazoline-6(5H)-thione. chemicalbook.com The intramolecular reactions of derivatives of this compound can lead to complex polycyclic structures.

The azide group can participate in cycloaddition reactions other than the CuAAC. For example, 1,3-dipolar cycloaddition reactions of 2-azidobenzoic acid with activated methylenic compounds can yield 1,2,3-triazolo[1,5-a]quinazolin-5-ones. nih.gov These compounds have shown interesting binding affinity for benzodiazepine (B76468) receptors. nih.gov

Role in the Development of Targeted Organic Molecules

The ability to incorporate this compound into larger molecules through the reactions described above makes it a valuable building block for the development of targeted organic molecules. The chlorine atom on the phenyl ring can also be a site for further functionalization through nucleophilic aromatic substitution, although this is less commonly exploited than the azide and carboxylic acid functionalities.

The diverse heterocyclic scaffolds that can be synthesized from this starting material are often associated with a wide range of biological activities. nih.gov For example, quinazoline derivatives have been investigated as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The triazole moiety, readily introduced via click chemistry, is a common feature in many pharmacologically active compounds. nih.gov

By using this compound as a starting point, chemists can design and synthesize novel molecules with specific three-dimensional structures and functional group arrangements, tailored to interact with biological targets such as enzymes and receptors. This targeted approach is a cornerstone of modern drug discovery and development. nih.gov

Intermediate in Inhibitor Synthesis (e.g., Viral Polymerase Inhibitors)

The strategic placement of the azido and chloro groups on the benzoic acid scaffold makes this compound a valuable intermediate in the synthesis of complex heterocyclic molecules with potential therapeutic applications. A notable application is in the development of allosteric inhibitors targeting viral polymerases, which are crucial enzymes for viral replication. nih.gov The RNA-dependent RNA polymerase (RdRp) complex is a primary target for antiviral drug development against viruses like the Respiratory Syncytial Virus (RSV). nih.gov

In the pursuit of novel RSV polymerase inhibitors, this compound serves as a key starting material for the synthesis of specific intermediates. For instance, it is used in the preparation of Methyl 3-(2-Azido-4-chlorophenyl)-2-diazo-3-oxopropanoate. nih.gov This intermediate is a precursor for a library of compounds designed to bind to a newly identified druggable allosteric site on the RSV polymerase. nih.gov The synthesis involves converting the carboxylic acid to a more reactive form, which then undergoes further reactions to build the complex inhibitor scaffold.

The preparation of this key intermediate from this compound highlights the utility of the azido-substituted phenyl ring in constructing molecules for antiviral screening. nih.gov The resulting diazo compound is a versatile building block for creating a range of potential allosteric inhibitors. nih.gov

Table 1: Synthesis of RSV Polymerase Inhibitor Intermediate

Starting Material Intermediate Compound Yield Physical State
This compound Methyl 3-(2-Azido-4-chlorophenyl)-2-diazo-3-oxopropanoate 62% Yellow Oil

Data sourced from a study on the structure-based discovery of allosteric RSV polymerase inhibitors. nih.gov

Derivatization for Functional Material Development

The chemical reactivity of the azido group in this compound allows for its derivatization into various heterocyclic systems, which are foundational for the development of functional materials. Quinazolinone derivatives, for example, are recognized for their broad spectrum of biological activities and their application in the preparation of functional materials for synthetic chemistry. nih.govnveo.org

A specific derivatization of this compound involves its reaction with benzyl nitrile to form 7-chloro-3-phenyl- Current time information in Bangalore, IN.ontosight.aitriazolo[1,5-a]quinazoline-5-one. nih.govnveo.org This reaction demonstrates the transformation of the azido benzoic acid into a more complex, fused heterocyclic system. The resulting triazolo-quinazolinone structure combines the features of both a triazole and a quinazolinone, classes of compounds known for their utility in materials science and medicinal chemistry. nih.gov Such derivatives serve as scaffolds that can be further modified to create materials with specific electronic, optical, or biological properties.

Table 2: Synthesis of Quinazolinone Derivative

Reactant 1 Reactant 2 Product
This compound Benzyl nitrile 7-chloro-3-phenyl- Current time information in Bangalore, IN.ontosight.aitriazolo[1,5-a]quinazoline-5-one

Data sourced from reviews on the synthesis of quinazolinone derivatives. nih.govnveo.org

Advanced Characterization and Theoretical Investigations of 2 Azido 4 Chlorobenzoic Acid and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Azido-4-chlorobenzoic acid. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on the electronic effects of the substituents on the aromatic ring.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6.

The proton at position 6 (H-6), being ortho to the electron-withdrawing carboxylic acid group, would likely appear as a doublet at the most downfield position.

The proton at position 3 (H-3), ortho to the azido (B1232118) group, would appear as a doublet.

The proton at position 5 (H-5), positioned between the chloro and azido groups, would appear as a doublet of doublets due to coupling with both H-3 and H-6.

¹³C NMR: The ¹³C NMR spectrum would display seven unique carbon signals. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

The carboxyl carbon (-COOH) would be the most deshielded, appearing significantly downfield.

The carbon atom attached to the azido group (C-2) and the carbon attached to the chlorine atom (C-4) would also exhibit downfield shifts.

The remaining aromatic carbons would resonate at positions determined by the combined electronic influence of the three functional groups. For comparison, ¹³C NMR data for related compounds like 2-chlorobenzoic acid and 4-chlorobenzoic acid show characteristic shifts for substituted benzene (B151609) rings. rsc.orgrsc.org

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment. A COSY spectrum would confirm the coupling relationships between adjacent protons (H-3, H-5, H-6), while an HSQC spectrum would correlate each proton signal directly to its attached carbon atom, confirming the C-H connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

PositionPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
-COOH~11-13s~165-170
C-1--~125-130
C-2--~135-140
C-3~7.3-7.5d~120-125
C-4--~130-135
C-5~7.6-7.8dd~130-134
C-6~7.9-8.1d~128-132

Mass Spectrometry (HRMS for Molecular Formula Confirmation)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its molecular formula.

For the molecular formula C₇H₄ClN₃O₂, the calculated monoisotopic mass is 196.9965 Da. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental makeup. For instance, HRMS data for the related isomer 2-azido-5-chlorobenzoic acid has been used to confirm its molecular formula, demonstrating the utility of this technique. beilstein-journals.org

Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with a primary peak (M) and a secondary peak (M+2) at a relative intensity of about one-third. This pattern serves as a distinct signature for chlorine-containing compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to probe its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

A very strong and sharp absorption band between 2100 and 2150 cm⁻¹ is the most definitive feature, corresponding to the asymmetric stretching vibration of the azide (B81097) (-N₃) group. beilstein-journals.org

A strong absorption between 1680 and 1720 cm⁻¹ would be attributed to the carbonyl (C=O) stretch of the carboxylic acid. researchgate.net

A broad absorption band in the region of 2500-3300 cm⁻¹ would correspond to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while C=C stretching vibrations within the ring would be observed in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), reveals information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit strong absorptions in the UV region. Based on data from 4-azidobenzoic acid, which has an absorption maximum around 274 nm, it is anticipated that this compound would show a primary absorption band (π → π* transition) in a similar region, potentially with slight shifts due to the specific substitution pattern. researchgate.net

Table 2: Characteristic IR and UV-Vis Data for this compound This table presents expected absorption ranges based on known functional group frequencies and data from analogous compounds.

SpectroscopyFunctional Group / TransitionExpected Absorption Range
IRO-H stretch (Carboxylic acid)2500-3300 cm⁻¹ (broad)
IRN₃ asymmetric stretch (Azide)2100-2150 cm⁻¹ (strong, sharp)
IRC=O stretch (Carboxylic acid)1680-1720 cm⁻¹ (strong)
IRC=C stretch (Aromatic)1450-1600 cm⁻¹
UV-Visπ → π* transition~270-285 nm

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound has not been reported, analysis of related structures, such as 2-amino-4-chlorobenzoic acid, provides insight into the likely solid-state conformation and intermolecular interactions. researchgate.net

An XRD study of this compound would provide exact data on:

Bond Lengths and Angles: Confirming the geometry of the benzene ring, carboxylic acid, and azido groups.

Molecular Conformation: Determining the planarity of the molecule and the orientation of the substituents relative to the ring.

Intermolecular Interactions: Identifying and characterizing hydrogen bonding patterns. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. Other potential interactions, such as halogen bonding involving the chlorine atom or π-π stacking between aromatic rings, could also be elucidated, revealing how the molecules pack into a crystal lattice.

Computational Chemistry and Mechanistic Insights

Theoretical calculations provide a powerful complement to experimental data, offering insights into the electronic structure, stability, and reactivity of this compound that can be difficult to obtain through measurement alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to predict a variety of molecular properties. researchgate.net

Key insights from DFT studies include:

Optimized Geometry: Calculation of the lowest energy structure, providing theoretical bond lengths and angles that can be compared with experimental XRD data.

Vibrational Frequencies: Prediction of the IR spectrum. The calculated frequencies can be compared with experimental IR data to aid in the assignment of vibrational modes. researchgate.net

Electronic Properties: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): Generation of an MEP map, which illustrates the charge distribution across the molecule. This map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to chemical attack. For this compound, the MEP would likely show negative potential around the carboxylic acid oxygens and the terminal nitrogens of the azido group, and positive potential near the acidic proton.

These computational investigations, when combined with spectroscopic data, provide a robust and comprehensive understanding of the structural and electronic characteristics of this compound. orgchemres.org

Molecular Dynamics Simulations in Reaction Pathway Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of chemical systems at an atomic level. In the context of this compound and its derivatives, MD simulations, particularly ab initio molecular dynamics (AIMD), are instrumental in mapping out the complex reaction pathways of their thermal decomposition and rearrangement reactions. AIMD combines quantum mechanical calculations to describe the forces between atoms with classical mechanics to model their motion, providing a detailed, dynamic picture of bond-breaking and bond-forming events.

A key application of MD simulations in this area is the elucidation of the initial steps in the thermal decomposition of aromatic azides. For analogous compounds like 3,6-di(azido)-1,2,4,5-tetrazine, AIMD simulations have revealed multiple competing initiation mechanisms, including N–N₂ bond cleavage, ring-opening, and isomerization. rsc.org The preferential initial step is often the homolysis of the N–N₂ bond in the azido group, leading to the extrusion of nitrogen gas (N₂), a process that can be tracked over picosecond timescales. rsc.org

These simulations can trace the trajectories of atoms and molecules at high temperatures, revealing the sequence of events that follow the initial decomposition. For instance, simulations show that in the early stages of decomposition, N₂ is released rapidly through the rupture of nitrogen-nitrogen and carbon-nitrogen bonds. rsc.org In later stages, the release of N₂ can be inhibited by the reduced mobility of larger molecular fragments, leading to the formation of complex polycyclic networks before further disintegration. rsc.org By simulating a system containing multiple molecules, MD can also provide insights into intermolecular reactions and the formation of secondary products.

The data generated from MD simulations can be used to construct a detailed narrative of the reaction mechanism, identifying transient intermediates and transition states that are often difficult to capture experimentally. The table below illustrates the types of events and timescales that can be characterized using AIMD for the decomposition of a model aromatic azide system.

Time (femtoseconds)Key Event Observed in SimulationDescription
0 - 50 fsInitial ExcitationThe molecule absorbs thermal energy, leading to increased vibrational motion.
50 - 200 fsN–N₂ Bond ElongationThe bond between the first and second nitrogen atoms of the azido group begins to stretch significantly.
200 - 300 fsN₂ ExtrusionThe N–N₂ bond breaks, and a molecule of nitrogen gas is released. A highly reactive nitrene intermediate is formed.
300 - 1000 fsIntermediate RearrangementThe nitrene intermediate undergoes structural changes, potentially leading to ring contraction or expansion.
> 1000 fsSecondary ReactionsThe reactive intermediates interact with other molecules or fragments, leading to the formation of final products.

Quantum-Chemical Calculations for Mechanistic Elucidation

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), provide a static yet highly detailed view of the potential energy surface of a reaction. These methods are invaluable for elucidating the mechanisms of reactions involving this compound by calculating the energies of reactants, products, intermediates, and transition states.

A primary application of DFT in this field is to determine the most plausible reaction pathway by comparing the activation energies of competing mechanisms. For the thermal decomposition of aryl azides, a key question is whether the reaction proceeds through a concerted mechanism, where N₂ loss and cyclization occur simultaneously, or a stepwise mechanism involving a discrete nitrene intermediate. DFT calculations can model the transition states for both pathways, and a comparison of their calculated free energy barriers can reveal the kinetically favored route.

For 2-azidobenzoic acids, photochemical or thermal treatment can lead to intramolecular cyclization to form products like 2,1-benzisoxazole-3(1H)-ones. researchgate.net The proposed mechanism involves the initial formation of a singlet nitrene, which then undergoes rearrangement. researchgate.net Quantum-chemical calculations have been used to estimate the energy barrier for the rearrangement of the intermediate benzazirines to cyclic ketenimines, a critical step in the formation of azepine derivatives. researchgate.net

Furthermore, DFT can be employed to systematically study the effect of substituents on the reaction mechanism and kinetics. For instance, the electron-donating or electron-withdrawing nature of the chloro substituent at the 4-position of this compound, as well as the carboxylic acid group at the 2-position, will influence the stability of the starting material and any charged or radical intermediates. By calculating properties such as the azide bond-cleavage energy for a series of substituted aryl azides, a quantitative relationship between the electronic properties of the substituents and the activation temperature for decomposition can be established. The following table presents illustrative DFT-calculated bond-cleavage energies for different substituted phenyl azides, demonstrating the tunability of their reactivity.

Substituent on Phenyl AzideCalculated Bond-Cleavage Energy (kcal/mol)
None (Reference)38.5
p-OCH₃37.2
p-F37.8
o,o-di-F34.7
p-NO₂39.1

Note: The data in the table is representative for substituted phenyl azides to illustrate the impact of substituents on the bond-cleavage energy.

These calculations not only predict the most likely reaction products but also provide deep mechanistic insights that can guide experimental efforts to control the reaction outcomes for this compound and its derivatives.

Emerging Research Avenues and Future Perspectives for 2 Azido 4 Chlorobenzoic Acid

Exploration of Novel Reaction Pathways and Catalytic Systems

Currently, there is a scarcity of published research specifically detailing novel reaction pathways and catalytic systems developed for 2-Azido-4-chlorobenzoic acid. The reactivity of the azide (B81097) group is well-known to participate in various transformations, such as cycloadditions (e.g., "click chemistry"), reductions to amines, and nitrene formation upon thermolysis or photolysis. The carboxylic acid group allows for typical reactions like esterification, amidation, and conversion to an acyl chloride.

Future research could potentially explore:

Catalytic Cycloaddition Reactions: Investigating copper or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC or RuAAC) to synthesize triazole-containing compounds. The influence of the chloro and carboxylic acid substituents on the regioselectivity and reaction kinetics would be a key area of study.

Transition-Metal Catalyzed C-H Activation: Exploring the use of palladium, rhodium, or iridium catalysts to functionalize the aromatic ring at positions other than those already substituted.

Photocatalytic Reactions: Utilizing the azide's photosensitivity to generate highly reactive nitrene intermediates under mild conditions, which could then undergo various insertion or rearrangement reactions.

A comparative look at related, more studied compounds can provide a hypothetical framework for potential research directions.

Table 1: Potential Catalytic Systems for Aryl Azide Transformations

Catalyst Type Reaction Type Potential Product Class
Copper(I) salts Azide-Alkyne Cycloaddition 1,4-disubstituted 1,2,3-triazoles
Ruthenium complexes Azide-Alkyne Cycloaddition 1,5-disubstituted 1,2,3-triazoles
Rhodium(II) complexes Nitrene C-H Insertion Functionalized anilines

This table is illustrative of potential research avenues based on known aryl azide chemistry and does not represent published findings for this compound.

Expanding the Scope of Synthetic Applications

The bifunctional nature of this compound makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds and novel pharmaceutical scaffolds.

Future synthetic applications could focus on:

Medicinal Chemistry: Using the compound as a starting material for the synthesis of bioactive molecules. The triazole ring, which can be formed from the azide group, is a well-known pharmacophore.

Combinatorial Chemistry: Employing it as a scaffold to generate libraries of compounds for high-throughput screening in drug discovery. The carboxylic acid can be linked to a solid support, allowing for sequential modifications of the azide group.

Development of Advanced Functional Materials Utilizing this compound

The azide group is known for its ability to generate reactive species upon stimulation, making it a candidate for the development of functional materials.

Potential avenues for materials science research include:

Photoreactive Polymers and Surfaces: Incorporating the this compound moiety into polymers or onto surfaces to create photo-crosslinkable or photo-patternable materials. The azide can form covalent bonds with C-H or N-H bonds in adjacent polymer chains upon UV exposure.

Energetic Materials: While the single azide group in this molecule is unlikely to make it a primary explosive, its derivatives could be investigated as components in more complex energetic materials or as gas-generating agents.

Table 2: Potential Functional Material Applications

Material Class Functional Moiety Potential Application
Photoresists Azide Microelectronics fabrication
Crosslinking Agents Azide Polymer network formation

This table outlines hypothetical applications based on the known functionalities of aryl azides and does not reflect established uses of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Azido-4-chlorobenzoic acid, and how can purity be ensured?

  • Methodological Answer : A common approach involves functionalizing 4-chlorobenzoic acid through sequential nitration and azidation. For example, nitration can be achieved using a HNO₃/H₂SO₄ mixture, followed by azide substitution via nucleophilic displacement with NaN₃ in a polar aprotic solvent (e.g., DMF). Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity is validated via melting point analysis, TLC, and HPLC (≥98% purity threshold) .
  • Key Characterization : Confirm structure using FT-IR (azide stretch ~2100 cm⁻¹), ¹H/¹³C NMR (aromatic protons and carboxylic acid proton), and LC-MS (m/z = 211 [M+H]⁺) .

Q. How should researchers safely handle this compound given its reactive azide group?

  • Safety Protocols :

  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of aerosols.
  • Avoid heating azides abruptly (risk of explosive decomposition).
  • Store in a cool, dry place away from reducing agents and heavy metals.
  • Dispose of waste via neutralization (e.g., dilute with excess water) followed by professional hazardous waste management .

Q. What solvents are compatible with this compound for experimental applications?

  • Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol or acetone. For biological assays, prepare stock solutions in DMSO (≤10% v/v in buffer to avoid cytotoxicity). Precipitation in aqueous media can be mitigated using co-solvents like PEG-400 .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Crystallographic Workflow :

  • Grow single crystals via slow evaporation (e.g., ethanol/water).
  • Collect diffraction data using a synchrotron or in-house X-ray source.
  • Solve structures using SHELX programs (SHELXT for solution, SHELXL for refinement). Key parameters: R-factor <5%, electron density maps confirming azide and carboxylate groups.
  • Address disorder in the azide moiety by refining occupancy ratios .

Q. How do researchers reconcile contradictory spectroscopic data (e.g., unexpected NMR shifts) in azido-aromatic systems?

  • Data Contradiction Analysis :

  • Step 1 : Verify sample purity (HPLC/TLC) to rule out impurities.
  • Step 2 : Compare experimental NMR with computational predictions (DFT calculations, e.g., Gaussian). Azide electron-withdrawing effects may deshield adjacent protons.
  • Step 3 : Explore tautomerism or pH-dependent protonation (carboxylic acid vs. carboxylate forms). Adjust solvent (DMSO-d₆ vs. CDCl₃) to stabilize specific conformers .

Q. What strategies optimize the stability of this compound under varying thermal/light conditions?

  • Stability Studies :

  • Conduct accelerated degradation tests:
  • Thermal : Heat samples at 40–60°C for 48h; monitor via HPLC.
  • Photolytic : Expose to UV light (320–400 nm); assess azide decomposition (IR loss at 2100 cm⁻¹).
  • Stabilizers: Add antioxidants (BHT) or store in amber vials under inert gas (N₂/Ar) .

Q. How can the reactivity of the azide group be exploited in click chemistry for bioconjugation?

  • Click Chemistry Applications :

  • CuAAC Reaction : React with terminal alkynes (e.g., propargylamine) using CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1). Monitor via TLC or in-situ IR for triazole formation.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives for copper-free conjugation, ideal for biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.